1-(2-Methylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea
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Overview
Description
1-(2-Methylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea backbone substituted with a 2-methylphenyl group and a piperidinyl moiety bearing a trifluoroethyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of 1-(2,2,2-trifluoroethyl)piperidin-4-one.
Urea Formation: The piperidinyl intermediate is then reacted with 2-methylphenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions conducted in polar solvents with or without catalysts.
Major Products
Scientific Research Applications
1-(2-Methylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea has found applications in various scientific research areas:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability . The piperidinyl moiety may interact with neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-Trifluoroethyl)piperidin-4-one: This compound shares the trifluoroethyl and piperidinyl moieties but lacks the urea and 2-methylphenyl groups.
2-Methylphenyl Isocyanate: This compound contains the 2-methylphenyl group but lacks the piperidinyl and trifluoroethyl moieties.
N-Phenyl-N’-trifluoroethylurea: This compound has the urea and trifluoroethyl groups but lacks the piperidinyl and 2-methylphenyl moieties.
Uniqueness
1-(2-Methylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea is unique due to the combination of its functional groups. The presence of the trifluoroethyl group imparts high lipophilicity and metabolic stability, while the piperidinyl moiety enhances its binding affinity to biological targets. The 2-methylphenyl group contributes to its chemical reactivity and potential pharmacological properties .
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O/c1-12-4-2-3-5-14(12)21-15(23)20-10-13-6-8-22(9-7-13)11-16(17,18)19/h2-5,13H,6-11H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQIJZDFZPPNPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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